molecular formula C12H20N4O B7438443 1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol

1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol

Cat. No.: B7438443
M. Wt: 236.31 g/mol
InChI Key: CLZNYXNKSCHOAP-UHFFFAOYSA-N
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Description

1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol is a heterocyclic compound featuring a pyrimidine ring and an azepane ring

Properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-12(2)6-9(17)3-4-16(7-12)11-5-10(13)14-8-15-11/h5,8-9,17H,3-4,6-7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZNYXNKSCHOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN(C1)C2=NC=NC(=C2)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol typically involves the formation of the pyrimidine ring followed by the construction of the azepane ring. One common method involves the reaction of 6-aminopyrimidine with appropriate aldehydes or ketones to form the desired pyrimidine derivative . The azepane ring can be introduced through cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Aminopyrimidin-4-yl)-6,6-dimethylazepan-4-ol is unique due to the presence of both the pyrimidine and azepane rings, which confer distinct chemical and biological properties.

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